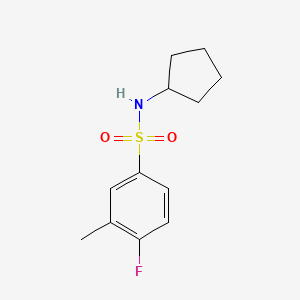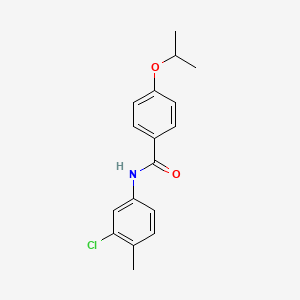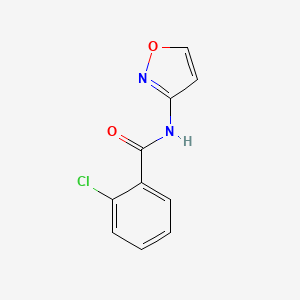
5-(2,3,4-trimethoxybenzylidene)-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3,4-trimethoxybenzylidene)-2,4-imidazolidinedione, also known as TMBIM, is a chemical compound that has been studied for its potential applications in scientific research. TMBIM is a derivative of imidazolidinedione, a class of compounds that has been shown to have various biological activities.
Wirkmechanismus
The mechanism of action of 5-(2,3,4-trimethoxybenzylidene)-2,4-imidazolidinedione is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 5-(2,3,4-trimethoxybenzylidene)-2,4-imidazolidinedione has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 5-(2,3,4-trimethoxybenzylidene)-2,4-imidazolidinedione has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
5-(2,3,4-trimethoxybenzylidene)-2,4-imidazolidinedione has been shown to have various biochemical and physiological effects, including the inhibition of inflammation and oxidative stress. 5-(2,3,4-trimethoxybenzylidene)-2,4-imidazolidinedione has also been shown to have antitumor effects, inhibiting the proliferation of cancer cells and inducing apoptosis. 5-(2,3,4-trimethoxybenzylidene)-2,4-imidazolidinedione has been reported to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-(2,3,4-trimethoxybenzylidene)-2,4-imidazolidinedione is its low toxicity profile, which makes it a potential candidate for further development as a therapeutic agent. 5-(2,3,4-trimethoxybenzylidene)-2,4-imidazolidinedione has also been shown to have various biological activities, making it a versatile compound for scientific research. However, one of the limitations of 5-(2,3,4-trimethoxybenzylidene)-2,4-imidazolidinedione is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for further research on 5-(2,3,4-trimethoxybenzylidene)-2,4-imidazolidinedione. One direction is to investigate the potential of 5-(2,3,4-trimethoxybenzylidene)-2,4-imidazolidinedione as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress. Another direction is to study the mechanism of action of 5-(2,3,4-trimethoxybenzylidene)-2,4-imidazolidinedione in more detail, to better understand its biological activities. Additionally, further research is needed to optimize the synthesis method of 5-(2,3,4-trimethoxybenzylidene)-2,4-imidazolidinedione, to improve its solubility and other properties for lab experiments.
Synthesemethoden
The synthesis of 5-(2,3,4-trimethoxybenzylidene)-2,4-imidazolidinedione involves the reaction of 2,4-imidazolidinedione with 2,3,4-trimethoxybenzaldehyde in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 5-(2,3,4-trimethoxybenzylidene)-2,4-imidazolidinedione. The synthesis of 5-(2,3,4-trimethoxybenzylidene)-2,4-imidazolidinedione has been reported in various scientific journals, and different methods have been proposed for the synthesis of this compound.
Wissenschaftliche Forschungsanwendungen
5-(2,3,4-trimethoxybenzylidene)-2,4-imidazolidinedione has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. 5-(2,3,4-trimethoxybenzylidene)-2,4-imidazolidinedione has been shown to have various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. 5-(2,3,4-trimethoxybenzylidene)-2,4-imidazolidinedione has been tested on various cell lines and animal models, and it has shown promising results in the treatment of various diseases.
Eigenschaften
IUPAC Name |
(5E)-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-18-9-5-4-7(10(19-2)11(9)20-3)6-8-12(16)15-13(17)14-8/h4-6H,1-3H3,(H2,14,15,16,17)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIAAWKWAONQGB-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)NC(=O)N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/2\C(=O)NC(=O)N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2,3,4-trimethoxybenzylidene)imidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5782311.png)



![ethyl 4-[3-(benzyloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B5782355.png)

![N-{[(4-{[(acetylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5782370.png)
![2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B5782371.png)
![N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B5782386.png)
methanone](/img/structure/B5782392.png)

![(3-amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone](/img/structure/B5782409.png)
![4-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5782414.png)